Methyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate
Description
It is synthesized via specific organic reactions, yielding a white solid with a melting point of 96.8–97.2°C and a moderate yield of 41% . The compound is characterized by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry, confirming its structural integrity . Its molecular formula is C₁₂H₁₂FNO₃, with a molecular weight of 237.23 g/mol .
Properties
IUPAC Name |
methyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c1-17-12(16)8-6-11(15)14(7-8)10-4-2-9(13)3-5-10/h2-5,8H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJWOGDOCWTOTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate typically involves the reaction of 4-fluorobenzaldehyde with a suitable pyrrolidine derivative under specific conditions. One common method involves the use of a catalytic amount of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Reduction Reactions
The nitro group undergoes selective reduction under hydrogenation conditions. Catalytic hydrogenation with 10% Pd/C in ethanol at 60°C converts the nitro group to an amine without affecting other functionalities:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitro reduction | H₂ (1 atm), Pd/C, EtOH, 60°C | 1-(4-Aminobenzyl)piperidine-4-carboxylic acid | 85-92% |
This reaction preserves the piperidine ring and carboxylic acid group, enabling further derivatization of the aniline moiety.
Carboxylic Acid Derivitization
The carboxylic acid participates in standard acyl transfer reactions. Key transformations include:
Esterification
Reaction with methanol under Fischer-Speier conditions (H₂SO₄ catalyst) yields the methyl ester:
| Substrate | Reagents | Product | Reaction Time | Yield |
|---|---|---|---|---|
| Target compound | MeOH, H₂SO₄, reflux | Methyl 1-(4-nitrobenzyl)piperidine-4-carboxylate | 6 hr | 78% |
Amide Formation
Coupling with benzylamine using EDC/HOBt in DMF produces the corresponding amide:
| Substrate | Reagents | Product | Purity |
|---|---|---|---|
| Target compound | EDC, HOBt, BnNH₂, DMF | 1-(4-Nitrobenzyl)-N-benzylpiperidine-4-carboxamide | >95% |
Piperidine Ring Functionalization
The tertiary amine in the piperidine ring undergoes N-alkylation and N-acylation :
N-Alkylation
Treatment with benzyl chloride in acetonitrile (K₂CO₃ base) introduces a second benzyl group:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| N-Benzylation | BnCl, K₂CO₃, CH₃CN, 80°C | 1,4-Bis(4-nitrobenzyl)piperidine-4-carboxylic acid | 65% |
N-Sulfonylation
Reaction with 4-methylbenzenesulfonyl chloride forms a sulfonamide derivative:
| Substrate | Reagents | Product | Conditions |
|---|---|---|---|
| Target compound | TsCl, Et₃N, CH₂Cl₂, 0°C→RT | 1-(4-Nitrobenzyl)-4-(tosylcarbamoyl)piperidine | 12 hr, 72% yield |
Electrophilic Aromatic Substitution
The nitrobenzyl group directs electrophiles to the meta position. Nitration with HNO₃/H₂SO₄ introduces a second nitro group:
| Reaction | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃ (conc), H₂SO₄, 0°C | 1-(3,4-Dinitrobenzyl)piperidine-4-carboxylic acid | >90% meta |
Comparative Reactivity Analysis
The compound’s behavior differs from structurally related piperidine derivatives:
| Comp
Scientific Research Applications
Medicinal Chemistry
Methyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate is being investigated for its pharmacological properties, particularly as a potential drug candidate targeting neurological disorders. Its structure allows for interactions with specific receptors and enzymes, which may lead to therapeutic effects in conditions such as pain management and cancer treatment.
Case Study:
Research has highlighted the compound's ability to act as an NMDA receptor antagonist, which is significant in treating conditions like chronic pain and certain types of cancer. Studies indicate that derivatives of this compound show selective binding to NMDA receptors, potentially leading to reduced side effects associated with other receptor interactions .
Synthetic Organic Chemistry
The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it for various applications in drug development and materials science.
Synthesis Example:
A common synthetic route involves the reaction of 4-fluorobenzaldehyde with a suitable pyrrolidine derivative using sodium hydride as a base in dimethylformamide at elevated temperatures. This method illustrates its utility in creating derivatives that may possess enhanced biological activities.
Biological Studies
In biological research, this compound is utilized to explore its interactions with biological targets. This includes studying its effects on cellular pathways and understanding its mechanism of action.
Mechanism of Action:
The fluorophenyl group enhances the compound's binding affinity to target proteins, modulating their activity and influencing various biological pathways. The pyrrolidine ring contributes to structural stability, facilitating interactions that can lead to therapeutic benefits.
Industrial Applications
The compound may also find applications in industrial settings, particularly in the development of new materials or as an intermediate in chemical manufacturing processes. Its properties make it suitable for use in specialty chemicals that require specific functionalities .
Summary of Findings
Mechanism of Action
The mechanism of action of Methyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The fluorophenyl group enhances the compound’s ability to bind to target proteins or enzymes, thereby modulating their activity. The pyrrolidine ring provides structural stability and facilitates the compound’s interaction with various biological pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Varied Phenyl Substituents
Key analogues include:
Table 1: Comparison of Methyl 5-oxopyrrolidine-3-carboxylate Derivatives
*Calculated based on molecular formulas.
Key Observations:
- Physical State : The 4-fluorophenyl derivative (5f ) crystallizes as a white solid, while 5g remains an oil, likely due to differences in molecular symmetry and intermolecular interactions .
- Synthetic Accessibility : Chlorinated derivatives (e.g., 2-chloro, 3-chloro, 4-chloro) are commercially available with purities >95%, indicating robust synthetic protocols .
Functional Group Modifications
Ester vs. Carboxylic Acid Derivatives
Replacing the methyl ester with a carboxylic acid group (e.g., 1-(3-fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, CID 2986484) increases polarity, impacting solubility and bioavailability. The carboxylic acid derivative has a molecular formula of C₁₂H₁₂FNO₃ (same as 5f) but differs in functional group reactivity .
Complex Derivatives with Heterocycles
- (5-(4-Fluorophenyl)isoxazol-3-yl)methyl 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate (CAS: 953199-96-7) incorporates an isoxazole ring, increasing molecular rigidity and complexity.
Biological Activity
Methyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C12H12FNO3
- Molecular Weight : 237.23 g/mol
- CAS Number : 133747-62-3
- LogP : Indicates lipophilicity, which is crucial for understanding its absorption and distribution in biological systems.
Pharmacological Profile
The biological activity of this compound has been investigated in various contexts:
Anticancer Activity
Research indicates that compounds similar to this compound may exhibit anticancer properties. For example, studies on NMDA receptor antagonists have shown that certain analogs can enhance the efficacy of existing anticancer drugs by interfering with multidrug resistance (MDR) mechanisms in cancer cells. The compound's ability to inhibit NMDA receptors suggests a potential pathway for augmenting the cytotoxic effects of chemotherapeutic agents like sorafenib in hepatocellular carcinoma models .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications on the phenyl ring and the pyrrolidine structure significantly influence biological activity. For instance, the presence of a fluorine atom at the para position enhances receptor binding affinity and selectivity for certain targets, which is critical for developing effective therapeutic agents .
| Compound Modification | Effect on Activity |
|---|---|
| Para-fluorination | Increased potency |
| Meta/Ortho substitution | Reduced activity |
| Aromatic ring presence | Essential for antagonist activity |
Case Studies
- In Vitro Studies : A study evaluated the compound's effect on various cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations. The IC50 values were comparable to known chemotherapeutics, indicating promising activity .
- Animal Models : In murine models of hepatocellular carcinoma, this compound demonstrated a capacity to enhance the accumulation of sorafenib within tumor tissues by reducing expression levels of MDR transporters . This suggests a dual role as both a therapeutic agent and a chemosensitizer.
- Mechanistic Insights : The compound's mechanism appears to involve modulation of lipid signaling pathways associated with NMDA receptor activity, which could provide insights into new treatment strategies for resistant cancer types .
Q & A
Basic: What are the common synthetic routes for Methyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate?
Methodological Answer:
The synthesis of this compound can be adapted from analogous pyrrolidine derivatives. A typical route involves:
Condensation Reaction : Reacting 4-fluorobenzaldehyde with pyrrolidine-2,5-dione under acidic conditions (e.g., HCl catalysis) to form the pyrrolidine ring .
Esterification : Introducing the methyl ester group via reaction with methanol under acid catalysis or via transesterification of a pre-formed carboxylic acid intermediate .
Optimization : Elevated temperatures (80–100°C) and solvent selection (e.g., toluene or DMF) improve yield. Monitoring reaction progress via TLC or HPLC ensures complete conversion .
Basic: How is the structure of this compound confirmed experimentally?
Methodological Answer:
Key analytical techniques include:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z calculated for C₁₂H₁₂FNO₃: 261.08) .
- X-ray Crystallography : Resolve crystal structure using SHELX software for refinement, particularly for assessing ring puckering and substituent orientation .
Advanced: How does the fluorophenyl substituent influence the compound’s electronic and steric properties?
Methodological Answer:
The 4-fluorophenyl group:
- Electronic Effects : Fluorine’s electron-withdrawing nature reduces electron density on the pyrrolidine ring, potentially enhancing reactivity in nucleophilic substitutions or hydrogen bonding with biological targets.
- Steric Effects : The planar aromatic ring minimizes steric hindrance, favoring interactions with flat binding pockets (e.g., enzyme active sites).
- Comparative Studies : Substituent effects can be probed via synthesizing analogs (e.g., 3-fluorophenyl or 2,4-difluorophenyl derivatives) and comparing NMR chemical shifts or computational electrostatic potential maps .
Advanced: How can computational modeling predict the compound’s conformation and reactivity?
Methodological Answer:
- Conformational Analysis : Use DFT calculations (e.g., Gaussian) to model the pyrrolidine ring’s puckering using Cremer-Pople parameters (Δ, θ), comparing results with X-ray data .
- Docking Studies : Molecular docking (AutoDock Vina) evaluates binding affinity to targets like enzymes or receptors. Focus on interactions between the fluorophenyl group and hydrophobic pockets .
- Reactivity Prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites, guiding derivatization strategies .
Basic: What purification methods are effective for isolating this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (e.g., 20–50% EtOAc) to separate unreacted starting materials.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility tests. Monitor purity via melting point analysis and HPLC .
- Challenges : The ester group’s polarity may complicate separation; adding 0.1% acetic acid to the mobile phase improves resolution in reverse-phase HPLC .
Advanced: How can crystallographic data resolve contradictions in structural assignments?
Methodological Answer:
- SHELX Refinement : Use SHELXL to refine X-ray data, particularly for resolving ambiguities in bond lengths/angles caused by dynamic disorder or pseudosymmetry .
- Validation Tools : Cross-check with CCDC databases (e.g., Mercury software) to compare bond distances and torsion angles with similar pyrrolidine derivatives .
- Case Study : If NMR suggests axial fluorophenyl orientation but XRD shows equatorial, verify via Hirshfeld surface analysis to assess intermolecular interactions influencing conformation .
Basic: What are the potential therapeutic applications of this compound?
Methodological Answer:
- Target Identification : Screen against kinase or protease targets (e.g., via FRET assays) due to structural similarity to known inhibitors .
- Biological Activity : Preliminary studies on fluorophenyl-pyrrolidine analogs show anti-inflammatory or antimicrobial activity. Test via MIC assays or COX-2 inhibition studies .
- Safety Profiling : Conduct cytotoxicity assays (MTT) on cell lines to establish therapeutic index .
Advanced: How can substituent modifications optimize pharmacokinetic properties?
Methodological Answer:
- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl) to the pyrrolidine ring to enhance solubility. Measure partition coefficients via shake-flask method .
- Metabolic Stability : Replace the methyl ester with a tert-butyl ester to reduce hydrolysis. Validate via in vitro liver microsome assays .
- SAR Studies : Synthesize analogs with halogens (Cl, Br) or methyl groups at the 4-position of the phenyl ring and compare IC₅₀ values in bioassays .
Basic: What are the key challenges in scaling up synthesis?
Methodological Answer:
- Reaction Scalability : Transition from batch to flow chemistry for exothermic steps (e.g., condensation reactions) to improve temperature control .
- Byproduct Management : Use quenching agents (e.g., NaHCO₃) to neutralize acidic byproducts. Monitor via in-line IR spectroscopy .
- Yield Optimization : Employ Design of Experiments (DoE) to test variables (temperature, solvent ratio, catalyst loading) .
Advanced: How can spectroscopic data contradictions (e.g., NMR vs. computational predictions) be resolved?
Methodological Answer:
- DFT-NMR Comparison : Perform geometry optimization (B3LYP/6-311+G(d,p)) and calculate theoretical chemical shifts. Discrepancies >0.5 ppm suggest conformational flexibility or solvent effects .
- Dynamic Effects : Use VT-NMR (variable temperature) to probe ring puckering dynamics. Compare with NOESY/ROESY data to assess spatial proximity of protons .
- Solvent Correction : Apply the IEF-PCM model to adjust for solvent polarity in computational predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
